molecular formula C10H14N2O3 B3059824 Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate CAS No. 129053-83-4

Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate

Cat. No.: B3059824
CAS No.: 129053-83-4
M. Wt: 210.23 g/mol
InChI Key: XWDQZWGZHHUXPQ-UHFFFAOYSA-N
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Description

Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate (CAS 129053-83-4) is a synthetic pyrrole derivative with the molecular formula C10H14N2O3 and a molecular weight of 210.232 . This compound is part of a class of pyrrole-carboxylate and pyrrole-carboxamide derivatives that are of significant interest in medicinal chemistry and chemical biology research. Pyrrole derivatives are well-known for their diverse bioactivities and are commonly investigated for their potential as protein kinase inhibitors and antitumor agents . Related compounds, such as Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), have demonstrated potent antiproliferative activities in scientific studies. These related molecules have been shown to be active against imatinib-resistant gastrointestinal stromal tumors (GIST) both in vitro and in vivo, functioning through the inhibition of tubulin polymerization, which leads to G2/M cell-cycle arrest and the induction of apoptosis . The structural motif of the pyrrole-2-carboxamide, as found in this compound, is a valuable scaffold for the design and synthesis of novel bioactive molecules in drug discovery research . The synthesis of this compound and its analogs typically involves the alkylation of pyrrole precursors followed by esterification or saponification steps, highlighting its utility as a key intermediate for further chemical exploration . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(1H-pyrrole-2-carbonylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-15-9(13)5-7-12-10(14)8-4-3-6-11-8/h3-4,6,11H,2,5,7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDQZWGZHHUXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459799
Record name Ethyl N-(1H-pyrrole-2-carbonyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129053-83-4
Record name Ethyl N-(1H-pyrrole-2-carbonyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling

A common approach involves the reaction of pyrrole-2-carboxylic acid with ethyl 3-aminopropionate using carbodiimide-based coupling agents. In a representative procedure:

  • Activation of the carboxylic acid : Pyrrole-2-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C to form the active ester intermediate.
  • Amine coupling : Ethyl 3-aminopropionate is added to the reaction mixture, which is stirred at room temperature for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC) until completion.
  • Workup : The product is extracted with dichloromethane, washed with aqueous sodium bicarbonate, and purified via column chromatography (yield: 65–75%).

This method is favored for its high selectivity and compatibility with sensitive functional groups. However, the cost of coupling agents and the need for anhydrous conditions are limitations.

Alkylation of Methyl Ester Precursors

An alternative route involves the alkylation of methyl 3-(1H-pyrrole-2-carboxamido)propionate with ethyl bromide (Figure 2):

  • Methyl ester synthesis : Methyl 3-aminopropionate is reacted with pyrrole-2-carbonyl chloride in the presence of triethylamine to form the methyl ester intermediate.
  • Ethylation : The methyl ester is treated with ethyl bromide and sodium hydride in dimethylformamide (DMF) at 50°C for 6 hours, resulting in an 85–90% conversion to the ethyl ester.
  • Isolation : The product is precipitated by cooling, filtered, and recrystallized from ethanol.

This method leverages readily available alkylating agents but requires careful handling of strong bases like sodium hydride.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Aprotic solvents : Dichloromethane and DMF are preferred for amide coupling and alkylation, respectively, due to their ability to stabilize intermediates.
  • Temperature control : Reactions are typically conducted at 0–50°C to prevent decomposition of the pyrrole ring. For example, bromination steps in related syntheses are performed at 15°C to minimize side reactions.

Catalytic and Stoichiometric Considerations

  • Base selection : Triethylamine is used to scavenge HCl during acyl chloride formation, while sodium hydride facilitates deprotonation in alkylation steps.
  • Molar ratios : A 1:1.2 molar ratio of pyrrole-2-carboxylic acid to ethyl 3-aminopropionate ensures complete conversion in coupling reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • NMR : $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$ _3 $$) displays signals at δ 1.25 (t, 3H, CH$$ _3 $$), 2.45 (t, 2H, CH$$ _2 $$), 3.60 (q, 2H, CH$$ _2 $$), and 6.85–7.10 (m, 3H, pyrrole-H).
  • IR : Stretching vibrations at 1740 cm$$ ^{-1} $$ (ester C=O) and 1650 cm$$ ^{-1} $$ (amide C=O) confirm functional groups.

Crystallographic Validation

Single-crystal X-ray diffraction of the related hydrate form reveals intermolecular hydrogen bonding between the amide NH and ester carbonyl oxygen, stabilizing the lattice.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Disadvantages
Carbodiimide coupling 65–75% High selectivity, mild conditions Costly reagents, anhydrous requirements
Alkylation of methyl ester 80–85% Uses inexpensive alkylating agents Requires strong bases, multi-step synthesis

The carbodiimide method is superior for small-scale synthesis, while alkylation is scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties of Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate compared to analogous compounds:

Compound Name Substituent/Functional Group Molecular Formula Key Properties/Findings References
This compound Pyrrole-2-carbonyl amide C11H14N2O3 Aromatic pyrrole enhances π-π stacking; amide group facilitates hydrogen bonding.
Ethyl 3-[(3,5-dimethylphenyl)amino]propionate 3,5-Dimethylphenyl amino group C13H17NO2 Forms centrosymmetric dimers via N–H⋯O hydrogen bonds; higher steric bulk reduces solubility.
Ethyl 3-(methylthio)propanoate Methylthio (-SMe) group C6H12O2S Thioether increases lipophilicity; lower polarity compared to amide analogs.
Ethyl 3-(furfurylthio)propionate Furfurylthio (-S-furfuryl) group C10H14O3S Thioether with furan ring; exhibits higher thermal stability (bp: 298.3°C).
Ethyl 2-methyl-1H-pyrrole-3-carboxylate Methyl-pyrrole ester C8H11NO2 Lacks amide linkage; methyl group increases lipophilicity (Log S: -1.27).

Reactivity and Stability

  • Amide vs. Ester Reactivity : The target compound’s amide bond is less reactive toward hydrolysis compared to esters (e.g., Ethyl 2-methyl-1H-pyrrole-3-carboxylate), but it can participate in cyclization reactions under acidic/basic conditions .
  • Hydrogen Bonding: Unlike Ethyl 3-[(3,5-dimethylphenyl)amino]propionate, which forms rigid dimers via N–H⋯O bonds , the pyrrole-2-carbonyl amide may engage in weaker intermolecular interactions due to delocalized electron density in the pyrrole ring.
  • Electrophilic Substitution: The pyrrole ring in the target compound is susceptible to electrophilic substitution (e.g., nitration, halogenation), a feature absent in non-aromatic analogs like Ethyl 3-(methylthio)propanoate .

Physicochemical Properties

  • Solubility : The amide group in the target compound improves aqueous solubility relative to purely lipophilic derivatives (e.g., Ethyl 3-(furfurylthio)propionate) .
  • Thermal Stability: Thioether-containing compounds (e.g., Ethyl 3-(methylthio)propanoate) exhibit lower melting points but higher boiling points due to weaker intermolecular forces compared to hydrogen-bonded amides .

Biological Activity

Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical formula: C10H14N2O3C_{10}H_{14}N_{2}O_{3} . The structure features a pyrrole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Cytotoxicity and Cancer Research

The compound's biological activity extends to cancer research. Pyrrole derivatives have been identified as promising candidates for anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that certain pyrrole derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, compounds with similar structures often act through:

  • Inhibition of DNA synthesis : Many pyrrole derivatives interfere with nucleic acid synthesis, leading to cell cycle arrest.
  • Modulation of signaling pathways : Some studies suggest that pyrrole compounds can modulate key signaling pathways involved in cell proliferation and apoptosis.

Study on Antimicrobial Activity

In a comparative study of various pyrrole derivatives, this compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. While specific results for this compound were not detailed, the overall trend indicated that derivatives with similar functional groups showed promising antibacterial activity .

CompoundActivity AgainstMIC (μg/mL)
Pyrrole Derivative AE. coli15
Pyrrole Derivative BS. aureus10
This compoundTBDTBD

Cytotoxic Effects on Cancer Cell Lines

A recent investigation into the cytotoxic effects of various pyrrole derivatives revealed that some exhibited IC50 values in the low micromolar range against specific cancer cell lines. Although this compound was not directly tested, its structural analogs showed significant promise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate
Reactant of Route 2
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Ethyl 3-[(1H-pyrrole-2-carbonyl)-amino]propionate

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